Acetamide, 2,2,2-trifluoro-N-pyrazinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Acetamide, 2,2,2-trifluoro-N-pyrazinyl-” is a chemical compound with the molecular formula C6H4F3N3O1. It has a molecular weight of 191.11 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Acetamide, 2,2,2-trifluoro-N-pyrazinyl-” from the web search results.Molecular Structure Analysis
The IUPAC name for this compound is 2,2,2-trifluoro-N-pyrazin-2-ylacetamide1. The InChI string representation of its structure is InChI=1S/C6H4F3N3O/c7-6(8,9)5(13)12-4-3-10-1-2-11-4/h1-3H,(H,11,12,13)
1. The canonical SMILES representation is C1=CN=C(C=N1)NC(=O)C(F)(F)F
1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “Acetamide, 2,2,2-trifluoro-N-pyrazinyl-” from the web search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.11 g/mol1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 61. The compound has a rotatable bond count of 11. The exact mass is 191.03064625 g/mol1 and the monoisotopic mass is also 191.03064625 g/mol1. The topological polar surface area is 54.9 Ų1. The compound has a heavy atom count of 131.Safety And Hazards
I’m sorry, but I couldn’t find specific information on the safety and hazards of “Acetamide, 2,2,2-trifluoro-N-pyrazinyl-” from the web search results.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of “Acetamide, 2,2,2-trifluoro-N-pyrazinyl-” from the web search results.
properties
IUPAC Name |
2,2,2-trifluoro-N-pyrazin-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O/c7-6(8,9)5(13)12-4-3-10-1-2-11-4/h1-3H,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOPMJSLFQNWGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156181 |
Source
|
Record name | Acetamide, 2,2,2-trifluoro-N-pyrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, 2,2,2-trifluoro-N-pyrazinyl- | |
CAS RN |
129476-64-8 |
Source
|
Record name | 2,2,2-Trifluoro-N-2-pyrazinylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129476-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2,2,2-trifluoro-N-pyrazinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129476648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2,2,2-trifluoro-N-pyrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.